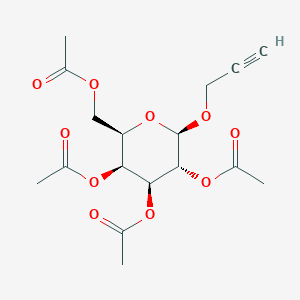
Propargyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of beta-D-galactopyranoside, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is substituted with a propargyl group. This compound is of significant interest in carbohydrate chemistry and has various applications in synthetic organic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside typically involves the reaction of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose with propargyl alcohol in the presence of a catalyst such as boron trifluoride etherate . The reaction is carried out under anhydrous conditions, and the progress is monitored using thin-layer chromatography (TLC). The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The propargyl group can be reduced to form saturated derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution of acetyl groups with other functional groups.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various functionalized sugar derivatives.
Scientific Research Applications
Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is used in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex carbohydrate derivatives and glycoconjugates.
Biology: It is used to study glycosylation mechanisms and the role of carbohydrates in biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves its role as a sugar substrate analog. It participates in glycosylation reactions, where it mimics natural sugar substrates and interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism. This interaction can modulate the activity of these enzymes and affect various biological processes, including cell signaling and immune response.
Comparison with Similar Compounds
Similar Compounds
- Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-mannopyranoside
Uniqueness
Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity. Compared to its glucopyranoside and mannopyranoside analogs, it may exhibit different glycosylation patterns and interactions with biological targets .
Properties
Molecular Formula |
C17H22O10 |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17-/m1/s1 |
InChI Key |
HKGFUJKLPCRVFW-DRRXZNNHSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



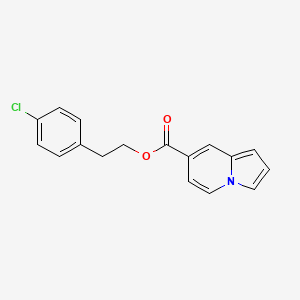
![(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11829545.png)

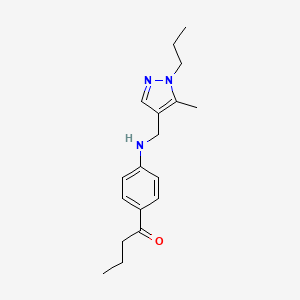

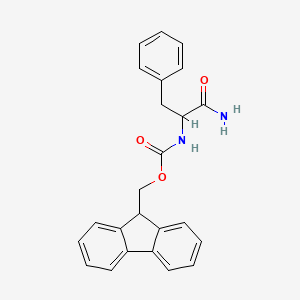

![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
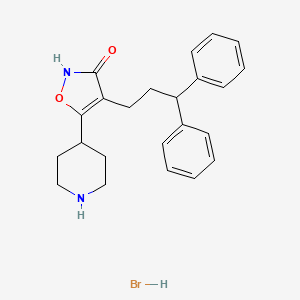
![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)
![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
